3-(4-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
- Over 1300 coumarin derivatives have been identified, mainly obtained from secondary metabolites in green plants, fungi, and bacteria.
- Synthetic coumarins find applications in fabric conditioners, perfumes, and medicinal industry (e.g., anti-coagulants like warfarin and dicoumarol).
- Recent research has explored various biological properties of coumarins, including anti-HIV, anticancer, anti-microbial, antioxidant, and anti-inflammatory activities .
Coumarins: , or , are a group of naturally occurring lactones. They were first derived from Tonka beans in 1820.
Preparation Methods
- One synthetic route involves alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide, followed by reaction with various sodium azides to yield coumarin–triazole derivatives .
- Another method uses coumarinyl hydrazide, which reacts with carbon disulfide to form 3-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one .
Chemical Reactions Analysis
Reactions: Coumarins can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Specific reagents depend on the position of functional groups (e.g., C-3, C-4, C-7).
Major Products: These reactions yield diverse products with potential biological activities.
Scientific Research Applications
Anti-HIV: Some coumarins exhibit anti-HIV activity.
Anticancer: Screening of synthetic coumarins for anticancer properties.
Anti-microbial, Antioxidant, Anti-inflammatory: Coumarins have shown promise in these areas.
Other Applications: Anti-tumor, anti-Alzheimer, anti-tuberculosis, and more.
Mechanism of Action
- The exact mechanism for this specific compound may require further research.
- Generally, coumarins interact with molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight the compound’s distinctive features.
Similar Compounds: Provide a list of related compounds for comparison.
Remember that the specific details of this compound’s mechanism of action and unique comparisons may require additional literature review
Properties
Molecular Formula |
C23H19NO4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H19NO4/c1-26-16-8-6-15(7-9-16)12-24-13-20-21(27-14-24)11-10-18-17-4-2-3-5-19(17)23(25)28-22(18)20/h2-11H,12-14H2,1H3 |
InChI Key |
UFLBNPYMTJCHOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C5=CC=CC=C45)OC2 |
Origin of Product |
United States |
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